2,6-Difluoro-benzamidine hydrochloride physical and chemical properties
2,6-Difluoro-benzamidine hydrochloride physical and chemical properties
The following technical guide details the physicochemical properties, synthesis, and applications of 2,6-Difluorobenzamidine Hydrochloride , a specialized fragment used in medicinal chemistry and structural biology.
Executive Summary
2,6-Difluorobenzamidine Hydrochloride (2,6-DFBA·HCl) is a halogenated benzamidine derivative primarily utilized as a P1 residue mimic in the design of serine protease inhibitors. The introduction of fluorine atoms at the 2- and 6-positions of the phenyl ring exerts a dual effect: it electronically modulates the basicity of the amidine group (lowering pKa relative to benzamidine) and sterically restricts rotation within enzyme active sites. This compound serves as a critical fragment for probing the S1 specificity pocket of enzymes such as trypsin, thrombin, and Factor Xa, and acts as a metabolically stable bioisostere in fragment-based drug discovery (FBDD).
Part 1: Identity & Physicochemical Characterization
Chemical Identity
| Parameter | Specification |
| IUPAC Name | 2,6-Difluorobenzenecarboximidamide hydrochloride |
| Common Name | 2,6-Difluorobenzamidine HCl |
| Molecular Formula | C₇H₆F₂N₂[1][2][3][4][5][6][7][8][9] · HCl |
| Molecular Weight | 192.60 g/mol (Salt); 156.13 g/mol (Free Base) |
| CAS Number | Not widely listed in commercial catalogs; often custom synthesized. (Related: 3,5-isomer CAS 144797-68-2) |
| InChIKey | VCGXHAPBHZDDDJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)F)C(=N)N)F.Cl |
Physical Properties
| Property | Value / Description | Note |
| Appearance | Colorless to off-white solid | Crystalline powder form. |
| Melting Point | > 200°C (Decomposition) | Typical for amidine hydrochlorides; specific value varies by solvate. |
| Solubility | Soluble in Water, Methanol, DMSO | High polarity due to ionic amidinium headgroup. |
| pKa (Amidine) | ~10.5 - 11.0 (Estimated) | Lower than benzamidine (11.6) due to electron-withdrawing ortho-fluorines. |
| H-Bond Donors | 4 (Amidinium group) | Critical for Asp189 interaction in trypsin-like proteases. |
| H-Bond Acceptors | 2 (Fluorines) | Weak acceptors; primarily influence electrostatics. |
Spectroscopic Data (¹H NMR)
Solvent: DMSO-d₆
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δ 9.91 (s, 2H): Amidine NH protons (broadened by exchange).
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δ 9.84 (s, 2H): Amidine NH protons.
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δ 7.75 (tt, J = 8.6, 6.6 Hz, 1H): Para-hydrogen (H4).
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δ 7.36 (t, J = 8.6 Hz, 2H): Meta-hydrogens (H3, H5).
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Interpretation: The splitting pattern confirms the symmetry of the 2,6-substitution. The downfield shift of the NH protons indicates strong hydrogen bonding capability and cationic character.
Part 2: Synthetic Pathways & Manufacturing
The synthesis of 2,6-difluorobenzamidine hydrochloride is classically achieved via the Pinner Reaction , which converts a nitrile to an amidine via an imidate intermediate. This route is preferred over direct ammonolysis due to the steric hindrance of the 2,6-fluorines.
Synthesis Protocol (Pinner Method)
Step 1: Formation of Imidate Ester (Pinner Salt)
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Reagents: 2,6-Difluorobenzonitrile (1.0 eq), Anhydrous Ethanol (excess), Dry HCl gas (saturation).
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Conditions: 0°C to Room Temperature, anhydrous conditions (exclusion of water is critical to prevent hydrolysis to amide).
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Mechanism: HCl activates the nitrile carbon, facilitating nucleophilic attack by ethanol to form the ethyl imidate hydrochloride.
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Observation: Precipitation of the imidate salt may occur.
Step 2: Ammonolysis to Amidine
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Reagents: Ethyl 2,6-difluorobenzimidate hydrochloride (from Step 1), Ammonia (NH₃) in Ethanol or Methanol (saturated solution).
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Conditions: Sealed vessel, Room Temperature to 40°C, 12-24 hours.
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Workup: Concentration of solvent, washing with diethyl ether (to remove unreacted nitrile/amide), and recrystallization from EtOH/Ether.
Reaction Workflow Diagram
Caption: Two-step Pinner synthesis converting nitrile to amidine. Moisture control is critical to avoid amide byproduct.
Part 3: Chemical Reactivity & Stability
Hydrolytic Instability
Like all amidines, 2,6-DFBA·HCl is susceptible to hydrolysis, particularly in basic aqueous solutions, converting it to the thermodynamically stable 2,6-difluorobenzamide .
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Storage: Must be stored under desiccant. The HCl salt is significantly more stable than the free base.
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Solution Stability: Stable in acidic buffers (pH < 6). Rapid hydrolysis occurs at pH > 9.
pKa Modulation
The ortho-fluorine effect significantly alters the basicity.
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Benzamidine pKa: ~11.6
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2,6-Difluorobenzamidine pKa: ~10.5 - 11.0[10]
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Mechanism: The high electronegativity of fluorine withdraws electron density from the aromatic ring (inductive effect, -I), which destabilizes the positive charge on the protonated amidinium nitrogen, thereby increasing acidity (lowering pKa). This makes the compound less basic than its unsubstituted parent, potentially altering its protonation state in physiological pockets with unusual pH environments.
Part 4: Biological Applications & Mechanism[11]
Serine Protease Inhibition
2,6-DFBA is a classic Arginine mimetic . It binds to the S1 pocket of trypsin-like serine proteases (Trypsin, Thrombin, Factor Xa, Urokinase).
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Binding Mode: The positively charged amidinium group forms a bidentate salt bridge with the carboxylate side chain of Aspartate 189 (in Trypsin numbering) at the bottom of the S1 pocket.
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Role of Fluorine:
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Metabolic Stability: The 2,6-substitution blocks the most reactive sites for metabolic oxidation (P450 metabolism), enhancing the scaffold's stability.
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Electrostatic Scan: Fluorines create a quadrupole moment that can interact with orthogonal carbonyls or backbone amides in the protein active site, often used to tune binding affinity during lead optimization.
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Interaction Map
Caption: Mechanistic binding diagram showing the critical salt bridge with Asp189 and steric interactions of fluorine atoms.
Part 5: Handling & Safety
Safety Data Sheet (SDS) Highlights
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Precautionary Measures: Handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.[11]
Storage Conditions
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Temperature: 2-8°C (Refrigerate).
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Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) to prevent hydrolysis.
References
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Nottingham ePrints. Single-Carbon Atom Insertion into Aromatic Heterocycles. (Contains synthesis protocol and NMR data for 2,6-difluorobenzamidine HCl). Link
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PubChem. Compound Summary: 2,6-Difluorobenzamidine Hydrochloride. (InChIKey: VCGXHAPBHZDDDJ-UHFFFAOYSA-N).[2][3] Link
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Organic Chemistry Portal. Pinner Reaction: Synthesis of Amidines. Link
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RCSB PDB. Crystal Structure of Trypsin Complexes. (General reference for benzamidine binding modes). Link
Sources
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - 2,6-difluorobenzamidine hydrochloride (C7H6F2N2) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 2,6-difluorobenzamidine hydrochloride (C7H6F2N2) [pubchemlite.lcsb.uni.lu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 57075-81-7 CAS MSDS (2-Fluorobenzamidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2,6-二氟苯甲酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3,5-Difluorobenzamidine hydrochloride | 144797-68-2 [sigmaaldrich.com]
- 8. InChIKey - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Boc-DL-phenylalanine methyl ester | C15H21NO4 | CID 3786800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Hwtwlcyhpivyns-uhfffaoysa- | C8H10N2O2S | CID 15507267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. carlroth.com:443 [carlroth.com:443]
